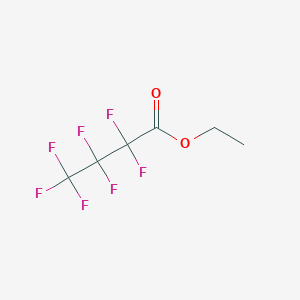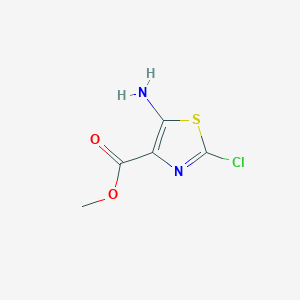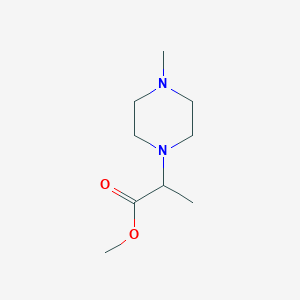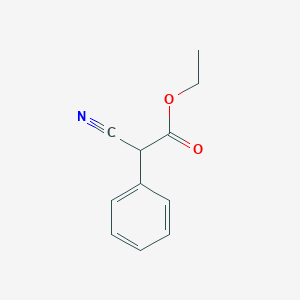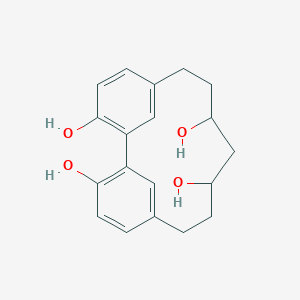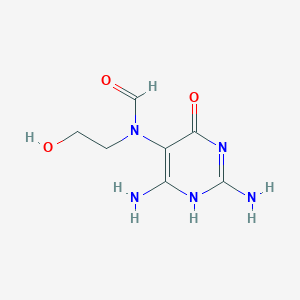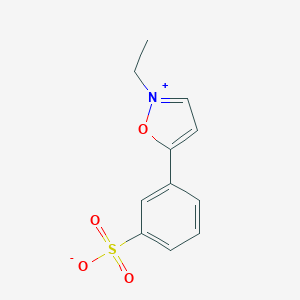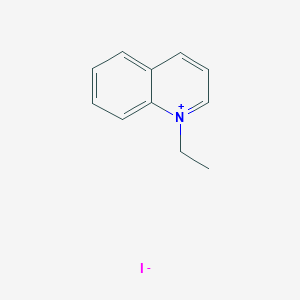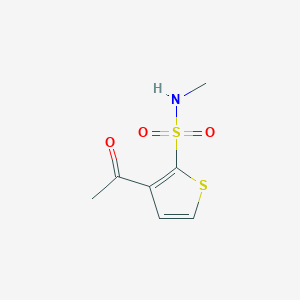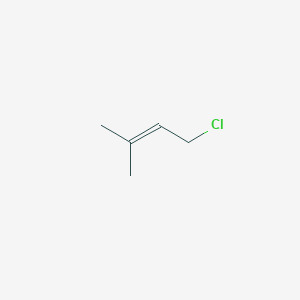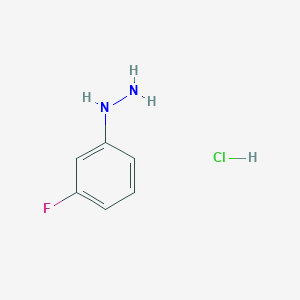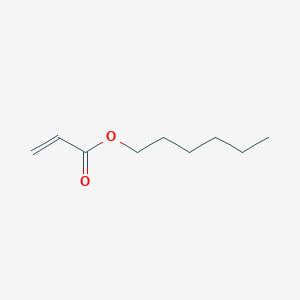
己基丙烯酸酯
描述
Hexyl acrylate, also known as n-hexyl acrylate, is an organic compound belonging to the family of acrylates. It is an ester formed from acrylic acid and hexanol. This compound is a colorless liquid with a characteristic odor and is primarily used in the production of polymers and copolymers. Hexyl acrylate is known for its excellent flexibility, adhesion, and weather resistance, making it valuable in various industrial applications.
科学研究应用
Hexyl acrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Industry: Applied in the production of paints, coatings, adhesives, and sealants due to its excellent adhesion and flexibility.
作用机制
Target of Action
Hexyl acrylate is a monomer that is primarily used in the production of polymers . Its primary targets are the polymer chains where it integrates into during the polymerization process .
Mode of Action
Hexyl acrylate readily copolymerizes with a wide variety of other acrylic and vinyl monomers . The double bond in the acrylate group opens up and forms new bonds with other monomers, creating a polymer chain . This process is known as free-radical polymerization and can be initiated by light, heat, or peroxides .
Biochemical Pathways
The primary biochemical pathway involved with hexyl acrylate is the polymerization process . During this process, individual hexyl acrylate molecules (monomers) chemically bind together to form a larger, more complex structure known as a polymer . This process can be initiated by various factors such as light, heat, or peroxides .
Pharmacokinetics
It’s important to note that hexyl acrylate can be absorbed through the skin and should be handled with appropriate safety measures .
Result of Action
The polymerization of hexyl acrylate results in the formation of polymers with specific properties such as flexibility, adhesion, and resistance to weathering . These polymers are used in a variety of applications, including paints, adhesives, and plastics .
Action Environment
The polymerization process of hexyl acrylate can be influenced by environmental factors such as temperature and the presence of initiators . For instance, higher temperatures can increase the rate of polymerization . Additionally, the presence of light or peroxides can initiate the polymerization process .
准备方法
Synthetic Routes and Reaction Conditions: Hexyl acrylate is typically synthesized through the esterification reaction between acrylic acid and hexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods: In industrial settings, hexyl acrylate is produced in large-scale reactors where acrylic acid and hexanol are continuously fed into the system. The reaction mixture is heated, and the water formed is removed using a distillation column. The crude product is then purified through distillation to obtain high-purity hexyl acrylate.
化学反应分析
Types of Reactions: Hexyl acrylate undergoes various chemical reactions, including:
Polymerization: Hexyl acrylate can polymerize to form homopolymers or copolymers with other monomers such as methyl methacrylate or butyl acrylate.
Addition Reactions: The double bond in hexyl acrylate can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Ester Hydrolysis: Hexyl acrylate can be hydrolyzed back to acrylic acid and hexanol under acidic or basic conditions.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, heat, or light, often using initiators like benzoyl peroxide or azobisisobutyronitrile.
Addition Reactions: Typically carried out in the presence of catalysts or under UV light.
Ester Hydrolysis: Conducted using strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed:
Polymerization: Polymers and copolymers used in coatings, adhesives, and sealants.
Addition Reactions: Halogenated derivatives of hexyl acrylate.
Ester Hydrolysis: Acrylic acid and hexanol.
相似化合物的比较
Hexyl acrylate can be compared with other acrylates such as:
Butyl Acrylate: Similar in terms of flexibility and adhesion but differs in the length of the alkyl chain, affecting its solubility and polymer properties.
Ethyl Acrylate: Has a shorter alkyl chain, resulting in different physical properties and applications.
Methyl Acrylate: The smallest alkyl acrylate, used in applications requiring high reactivity and lower molecular weight polymers.
Uniqueness of Hexyl Acrylate: Hexyl acrylate’s longer alkyl chain provides enhanced flexibility and hydrophobicity compared to shorter-chain acrylates. This makes it particularly valuable in applications requiring durable and weather-resistant materials.
By understanding the properties, preparation methods, chemical reactions, and applications of hexyl acrylate, researchers and industry professionals can effectively utilize this compound in various fields.
属性
IUPAC Name |
hexyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h4H,2-3,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMQRPPRQDGUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | n-HEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1288 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27103-47-5 | |
| Record name | Hexyl acrylate polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27103-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5022194 | |
| Record name | Hexyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [ICSC] Colorless liquid; [MSDSonline], COLOURLESS LIQUID. | |
| Record name | 2-Propenoic acid, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, hexyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3503 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-HEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1288 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
188 °C | |
| Record name | n-HEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1288 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
68 °C c.c. | |
| Record name | n-HEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1288 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml: 0.04 (very poor) | |
| Record name | n-HEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1288 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 0.9 | |
| Record name | n-HEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1288 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 5.4 | |
| Record name | n-HEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1288 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
2499-95-8 | |
| Record name | Hexyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2499-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, hexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002499958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0670P452A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-PROPENOIC ACID, HEXYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5463 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-HEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1288 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-45 °C | |
| Record name | n-HEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1288 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of Hexyl Acrylate is C9H16O2, and its molecular weight is 156.22 g/mol. []
A: Hexyl Acrylate has been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy and 1H Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ] These techniques provide information about the functional groups and structure of the molecule.
A: Hexyl Acrylate is commonly used as a monomer in the production of various polymers, including adhesives, coatings, textiles, and plastics. [, , , , ]
A: Research indicates that increasing the alkyl chain length of acrylate monomers can lead to a decrease in polymerization rate. [, ] Additionally, longer alkyl chains can influence the properties of the resulting polymers, such as their glass transition temperature (Tg) and solubility. [, ]
A: Hexyl Acrylate can be copolymerized with PVC to enhance its flexibility and impact resistance. [, ] This modification is attributed to the presence of the Hexyl Acrylate units within the polymer chain, which act as internal plasticizers.
A: Yes, Hexyl Acrylate has been successfully polymerized using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). [, , ] These techniques allow for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices.
A: Studies indicate that TED can significantly affect the termination mechanisms during the polymerization of Hexyl Acrylate. [] Chain transfer to TED was identified as a dominant factor influencing the polymerization rate.
ANone: While specific computational studies focusing solely on Hexyl Acrylate were not found in the provided research papers, computational chemistry and modeling techniques are widely used to investigate polymer properties. Researchers often employ simulations and calculations to predict polymer behavior and optimize their properties for specific applications.
A: Research has shown that the composition profile of 2-ethylhexyl acrylate/methyl methacrylate copolymer latex particles significantly impacts their tack, with this effect being more pronounced at lower molecular weights. [] For higher molecular weights, the composition profile had a lesser impact on tack but influenced shear and peel resistance.
A: The incorporation of acrylic acid into acrylic polymer networks, such as those containing 2-ethylhexyl acrylate, can enhance their elastic modulus and resistance to interfacial crack propagation. [] This modification is attributed to the increased polarity and potential for hydrogen bonding introduced by the acrylic acid units.
A: The hydrophobic nature of acrylate monomers like Hexyl Acrylate can pose challenges for polymerization in aqueous systems. [] To address this, techniques like miniemulsion polymerization are employed to create stable monomer droplets in water, facilitating polymerization. [, ]
A: Methylated β-cyclodextrin can form water-soluble complexes with hydrophobic acrylate monomers, enhancing their solubility and enabling polymerization in aqueous solutions. []
ANone: Yes, depending on the desired properties, several alternative acrylate monomers can be considered as substitutes for Hexyl Acrylate. These include, but are not limited to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


